molecular formula C11H12N4 B2700958 3-Hydrazinyl-4-methyl-6-phenylpyridazine CAS No. 32723-48-1

3-Hydrazinyl-4-methyl-6-phenylpyridazine

Cat. No.: B2700958
CAS No.: 32723-48-1
M. Wt: 200.245
InChI Key: OWOUMAVPBJMBJB-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-methyl-6-phenylpyridazine is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄. It is a derivative of pyridazine, characterized by the presence of hydrazinyl, methyl, and phenyl groups attached to the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-methyl-6-phenylpyridazine typically involves the reaction of 4-methyl-6-phenylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazinyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

    Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

3-Hydrazinyl-4-methyl-6-phenylpyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
  • 3-Hydrazinyl-4-methyl-6-phenylpyridazine derivatives

Comparison: this compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for targeted research and development .

Properties

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-7-10(14-15-11(8)13-12)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUMAVPBJMBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloro-4-methyl-6-phenylpyridazine (0.510 g, 2.49 mmol) was dissolved in hydrazine (1.56 ml, 49.8 mmol) then the reaction mixture was heated at 100° C. for 1.5 hours. The precipitate that had formed in the mixture was collected and washed with iPrOH. The solid was dried under high vacuum to afford 1-(4-methyl-6-phenylpyridazin-3-yl)hydrazine as a pale yellow solid.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 5 g of 3-chloro 4-methyl 6-phenyl pyridazine and 12 ml of hydrazine hydrate is taken to reflux. After one hour thirty minutes, the reaction medium is left to cool. A solid separates, which is drained and washed with a little water. The product is recrystallized in the mixture of isopropanol-isopropyl ether. Weight 4.5 g. m.p.: 162° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

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